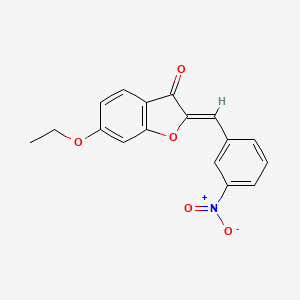

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-13)23-16(17(14)19)9-11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUMNPXTVCAHJZ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Reduction: 6-ethoxy-2-(3-aminobenzylidene)benzofuran-3(2H)-one.

Oxidation: 6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one oxides.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential use as a therapeutic agent due to its biological activity.

Wirkmechanismus

The mechanism of action of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The benzofuran core may also contribute to the compound’s ability to interact with biological targets, potentially affecting various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-3(2H)-one derivatives, which differ in substituents on the benzylidene group and the benzofuranone core. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Physical Properties :

- Nitro groups (e.g., in the target compound) are electron-withdrawing, likely reducing solubility compared to methoxy or hydroxy substituents .

- Methoxy groups enhance thermal stability (e.g., 6w: mp ~219°C) and modulate pharmacokinetics by balancing hydrophobicity and hydrogen bonding .

Biological Activity Trends: Anticancer Activity: Methyl or chloro substituents (e.g., 3e, ) improve lipophilicity, aiding cellular uptake and apoptosis induction. Enzyme Inhibition: Methoxy-substituted derivatives (e.g., ) show affinity for DNA-modifying enzymes like Topoisomerase II, likely due to planar aromatic systems. Antiviral Potential: Dimethoxybenzylidene derivatives (e.g., ) exhibit Marburg virus inhibition, suggesting substituent positioning influences target protein interactions.

Synthetic Accessibility: Aldol condensation (e.g., ) is a common route for benzylidene-benzofuranones. The target compound’s nitro group may require optimized conditions to avoid side reactions (e.g., reduction during synthesis).

Biologische Aktivität

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Its unique structure, which includes an ethoxy group and a nitrobenzylidene moiety, contributes to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is characterized by:

- Benzofuran Core : A bicyclic structure that is known for various biological activities.

- Nitro Group : Enhances reactivity and bioactivity, potentially allowing interaction with various biological targets.

- Ethoxy Group : Improves solubility and stability, making it suitable for medicinal applications.

Research indicates that the biological activity of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one may involve several mechanisms:

- Nucleophilic Substitution : The electrophilic nature of the nitro group allows for nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological activities.

- Bioreduction : The nitro group can be reduced to an amine, which may enhance the compound's interaction with cellular components.

- Signal Pathway Modulation : The benzofuran core may interact with specific signaling pathways, influencing cellular responses and potentially leading to therapeutic effects .

Anticancer Activity

Studies have shown that compounds similar to (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrate that related benzofuran derivatives can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 12.4 μM to 58 μM .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored:

- Broad Spectrum Activity : Similar benzofuran derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds like (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one may exert anti-inflammatory effects:

- Cytokine Inhibition : Research suggests that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to their therapeutic potential in inflammatory conditions .

Study 1: Anticancer Effects on MCF-7 Cells

A study evaluated the effects of a related benzofuran derivative on MCF-7 cells. The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of 58 μM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial properties of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| (Z)-6-Ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one | Structure | Anticancer, Antimicrobial | Varies by target |

| 5α,8α-Epoxy-4α,6β-dihydroxyamorphan-2-one | Structure | Anticancer | 12.4 μM |

| 2-(4′-Hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Structure | Anticancer | 8.86 μM |

Q & A

Q. What are the standard synthetic routes for preparing (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one?

The compound is synthesized via base-catalyzed condensation of 6-ethoxybenzofuran-3(2H)-one with 3-nitrobenzaldehyde. Typical conditions involve sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (60–80°C) for 6–12 hours. The Z-configuration is stabilized by intramolecular hydrogen bonding between the nitro group and the benzofuran oxygen . Purification is achieved via recrystallization (e.g., using ethanol/dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the Z-configuration through diagnostic vinyl proton shifts (δ 7.2–7.8 ppm) and NOE correlations between the benzylidene proton and benzofuran oxygen .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Use the MTT assay for cytotoxicity screening against cancer cell lines (e.g., MCF-7, MDA-MB-231) at concentrations of 1–100 µM . For antimicrobial activity, employ the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

Q. How does the nitro group influence reactivity in substitution or reduction reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the benzylidene ring. Reduction with NaBH₄ or catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce Z-selectivity due to reduced hydrogen bonding. Ethanol/water mixtures balance yield (70–85%) and stereocontrol .

- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time (2–4 hours) and improve Z/E ratios .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Conflicting bioactivity data (e.g., varying IC₅₀ values across studies) may arise from substituent electronic effects. Computational tools like density functional theory (DFT) can model electron distribution (e.g., nitro vs. methoxy groups) and predict binding affinity to targets like DRAK2 or amyloid fibrils . Validate hypotheses via molecular docking (AutoDock Vina) and 3D-QSAR models .

Q. How do Z/E isomers differ in biological activity, and how are they distinguished experimentally?

The Z-isomer typically shows higher anticancer activity due to planar geometry favoring target binding. Use HPLC with chiral columns (e.g., Chiralpak IA) or circular dichroism (CD) to differentiate isomers. NOESY NMR confirms spatial proximity of the nitro group and benzofuran oxygen in the Z-form .

Q. What advanced assays elucidate the mechanism of apoptosis induction?

- Flow cytometry : Assess cell cycle arrest (e.g., G0/G1 phase accumulation) using propidium iodide staining .

- Mitochondrial membrane potential : Detect depolarization via JC-1 dye (red→green fluorescence shift) .

- Western blotting : Quantify apoptosis markers (e.g., caspase-3, BAX/BCL-2 ratios) .

Q. How does the ethoxy group at position 6 impact solubility and bioavailability?

The ethoxy group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility. ADMET predictions (SwissADME) guide formulation adjustments (e.g., PEGylation or nanoemulsions) to improve pharmacokinetics .

Q. What computational methods predict interactions with biological targets?

Combine molecular dynamics simulations (GROMACS) and pharmacophore modeling to identify key binding residues (e.g., hydrophobic pockets in MtrA response regulators). Validate with surface plasmon resonance (SPR) for kinetic binding data (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.